molecular formula C20H18N6 B5567033 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline

4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B5567033
M. Wt: 342.4 g/mol
InChI Key: OIKBIROVPMAABI-UHFFFAOYSA-N
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Description

4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the substitution of a chlorine atom in 2,4-dichloroquinazoline with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium carbonate.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium catalysts for certain coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while condensation reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases makes it a valuable compound for targeted cancer therapy research .

Properties

IUPAC Name

4-(4-quinazolin-4-ylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKBIROVPMAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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